Calcitonin Salmon Exhibits 40-50 Fold Higher In Vivo Potency Compared to Human Calcitonin
In clinical and pharmacological studies, salmon calcitonin (sCT) demonstrates approximately 40 to 50 times greater potency than human calcitonin (hCT) in inhibiting osteoclastic bone resorption and inducing hypocalcemia [1]. This differential is attributed to higher receptor binding affinity and a slower rate of metabolic clearance, as established in multiple independent investigations [2].
| Evidence Dimension | In vivo biological potency (hypocalcemic effect) |
|---|---|
| Target Compound Data | Potency index: 40-50 (relative to hCT) |
| Comparator Or Baseline | Human calcitonin (hCT): Potency index: 1 (reference) |
| Quantified Difference | sCT is 40 to 50 times more potent than hCT |
| Conditions | Human subjects; acute infusion studies measuring serum calcium lowering and cAMP stimulation |
Why This Matters
This potency differential directly translates to clinical dosing and therapeutic efficacy, making sCT the preferred species for pharmaceutical development and procurement over hCT or pCT.
- [1] Gennari C, Agnusdei D, Camporeale A. Biological activity of different calcitonins in men. Exp Gerontol. 1990;25(3-4):291-297. View Source
- [2] Plosker GL, McTavish D. Intranasal salcatonin (salmon calcitonin). A review of its pharmacological properties and role in the management of postmenopausal osteoporosis. Drugs Aging. 1996;8(5):378-400. View Source
